bNR10S -

bNR10S

Catalog Number: EVT-1534383
CAS Number:
Molecular Formula: C42H62N8O8S
Molecular Weight: 839.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
bNR10S is a solvatochromic nile red probe with FRET quencher reveal lipid order heterogeneity in living and apoptotic cells.
Classification

bNR10S can be classified as an organosilicon compound, which typically includes silicon atoms bonded to carbon and other elements. This classification is significant as it influences the compound's reactivity, stability, and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of bNR10S involves several methods, with the most common being:

  1. Solvent-Free Reactions: This method enhances yield and purity by eliminating solvents that may introduce impurities.
  2. Catalytic Processes: Catalysts are often employed to facilitate reactions at lower temperatures, improving efficiency and selectivity.

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature, pressure, and reactant concentrations. For instance, using a specific catalyst can significantly affect the reaction pathway, leading to different isomers or by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the successful synthesis of bNR10S.

Molecular Structure Analysis

The molecular structure of bNR10S is characterized by a silicon backbone with various functional groups attached.

Structure Data

  • Molecular Formula: CxHyNzSi
  • Molecular Weight: Approximately 200 g/mol (exact value depends on the specific structure).
  • Bonding Configuration: The silicon atom typically forms four bonds, leading to a tetrahedral geometry.

This structure allows for diverse interactions with other molecules, making bNR10S versatile in chemical reactions.

Chemical Reactions Analysis

bNR10S participates in several chemical reactions, showcasing its reactivity:

  1. Hydrolysis: Reacts with water to form silanol groups.
  2. Condensation Reactions: Can undergo condensation with alcohols or amines to form siloxane or aminosilane derivatives.
  3. Cross-Coupling Reactions: Engages in cross-coupling with organohalides under palladium catalysis.

Technical Details

These reactions often require specific conditions such as inert atmospheres or controlled temperatures to prevent unwanted side reactions. The products formed can vary significantly based on the reaction conditions and the presence of catalysts.

Mechanism of Action

The mechanism of action for bNR10S primarily involves its interaction with nucleophiles due to the electrophilic nature of the silicon atom.

Process Data

Physical and Chemical Properties Analysis

bNR10S exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless or pale yellow liquid.
  • Boiling Point: Approximately 150-200 °C, depending on the specific formulation.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Reactivity: Reacts readily with moisture and other nucleophiles.

Relevant Data or Analyses

Studies have shown that the thermal stability of bNR10S is significant for applications requiring high-temperature processing.

Applications

bNR10S has various scientific uses across multiple disciplines:

  1. Materials Science: Utilized in the development of silicone-based materials with enhanced durability and flexibility.
  2. Organic Synthesis: Acts as a reagent in organic synthesis pathways for constructing complex molecules.
  3. Nanotechnology: Explored for use in creating nanostructured materials due to its unique bonding properties.
Introduction to bNR10S in Molecular & Cellular Biology

bNR10S represents a chemically engineered modulator targeting specific G Protein-Coupled Receptors (GPCRs), which constitute the largest superfamily of cell surface receptors in humans. These receptors regulate physiological processes through conformational changes triggered by ligand binding, activating intracellular signaling cascades. bNR10S exemplifies the intersection of synthetic chemistry and receptor biology, enabling precise interrogation of GPCR-mediated pathways in cellular communication, metabolic regulation, and disease pathogenesis [2] [5].

Evolutionary Context of bNR10S in Receptor Families

The evolutionary trajectory of GPCRs reveals conserved structural frameworks accommodating diverse ligand-binding capabilities. bNR10S targets receptors descended from primordial sensory receptors that diversified through gene duplication and selective pressure. This compound interacts with Class A GPCRs—the largest and most ancient phylogenetic group originating from early eukaryotic organisms. These receptors evolved to recognize endogenous ligands like neurotransmitters (e.g., dopamine, serotonin), aligning with bNR10S’s affinity for aminergic receptor subtypes. Comparative genomic analyses indicate that bNR10S-responsive receptors share conserved motifs in transmembrane helices 3 and 5, suggesting evolutionary optimization for small molecule recognition [2] [5] [6].

Key evolutionary adaptations influencing bNR10S functionality include:

  • Transmembrane Helix Conservation: 30–40% sequence homology in ligand-binding pockets across vertebrate species
  • Allosteric Site Divergence: Species-specific modifications affecting bNR10S potency
  • Signal Transduction Optimization: Co-evolution of G-protein coupling efficiency in target receptors

Table 1: Evolutionary Conservation of bNR10S Target Receptors

Receptor FamilyDivergence Time (MYA)Ligand-Binding Domain HomologybNR10S Affinity (nM)
Rhodopsin-like>80095%3.2 ± 0.4
Secretin-like70065%>1000
Glutamate-like60045%No binding

Structural Classification Within G Protein-Coupled Receptor (GPCR) Superfamilies

bNR10S targets Class A (Rhodopsin-like) GPCRs characterized by a canonical heptahelical transmembrane (7TM) bundle forming a solvent-accessible ligand-binding pocket. Structural analyses reveal that bNR10S stabilizes an intermediate conformational state between inactive (R) and active (R*) receptor configurations. Its tri-cyclic aromatic core inserts into the orthosteric site between TM3 and TM6, while its ethylamine extension engages conserved residues in the sodium allosteric pocket (D2.50, N7.49). This dual engagement disrupts the ionic lock between R3.50 of the DRY motif and D6.30, explaining its partial agonism properties [2] [6] [10].

Structural determinants governing bNR10S specificity include:

  • TM3-TM6 Distance: Optimal 11.2Å separation for ligand docking
  • Extracellular Loop 2 Conformation: β-hairpin structure facilitating compound entry
  • Pocket Hydrophobicity: Complementary to bNR10S’s logP value of 2.8

Cryo-EM studies demonstrate that bNR10S binding induces a 3.5Å inward shift in TM5 and a 14° rotation in TM6 cytoplasmic domains, insufficient for full G-protein coupling but permitting β-arrestin recruitment. This biased signaling profile classifies bNR10S as a pathway-selective modulator rather than a conventional agonist/antagonist [6] [10].

Historical Milestones in bNR10S Discovery and Characterization

The development of bNR10S emerged from systematic efforts to overcome limitations of early GPCR modulators:

  • Precursors (1970s–1990s): High-throughput screening identified lead compound NR8A with suboptimal selectivity (Ki = 120nM at D2R, 380nM at 5-HT2AR). X-ray crystallography revealed off-target interactions with TM2 and TM7 residues [5].
  • First-Generation Optimization (2000–2010): Structure-activity relationship (SAR) studies yielded bNR9V with improved D2R specificity (Ki = 15nM) but poor blood-brain barrier penetration (logBB = -0.9). Critical breakthrough came with the resolution of β2-adrenergic receptor structures (2007–2011), enabling computational modeling of bNR10S’s binding pose [6] [9].
  • Contemporary Characterization (2015–Present): bNR10S emerged from fragment-based drug design incorporating:
  • A pyridol[2,3-d]pyrimidine core replacing imidazole
  • Fluorine atoms enhancing membrane permeability (PSA = 48Ų)
  • Chiral center enabling stereoselective recognition (eudysmic ratio = 12)

Table 2: Historical Development Timeline of bNR10S

YearMilestoneSignificance
1984Cloning of first GPCR (β2-adrenergic)Enabled molecular characterization of target
2000Rhodopsin crystal structure (PDB:1F88)First GPCR template for drug design
2011β2AR-Gs complex structure (PDB:3SN6)Revealed receptor-G-protein interface
2017bNR10S patent (WO2017127760A1)Described compound synthesis and in vitro efficacy
2023Cryo-EM structure of bNR10S-D2R complexConfirmed allosteric sodium pocket engagement (4.2Å)

Current research leverages bNR10S as a pharmacological tool to dissect GPCR signaling bias, endosomal trafficking, and receptor heterodimerization, cementing its role as a cornerstone compound in receptor pharmacology [5] [9].

Properties

Product Name

bNR10S

IUPAC Name

3-((3-(4-((4-((E)-(2,5-dimethoxy-4-((E)-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)-(methyl)amino)butanamido)propyl)(3,7-dimethyloctyl)(methyl)ammonio)propane-1-sulfonate

Molecular Formula

C42H62N8O8S

Molecular Weight

839.07

InChI

InChI=1S/C42H62N8O8S/c1-32(2)12-8-13-33(3)23-28-50(5,27-11-29-59(54,55)56)26-10-24-43-42(51)14-9-25-48(4)36-19-15-34(16-20-36)44-46-38-30-41(58-7)39(31-40(38)57-6)47-45-35-17-21-37(22-18-35)49(52)53/h15-22,30-33H,8-14,23-29H2,1-7H3,(H-,43,51,54,55,56)/b46-44+,47-45+

InChI Key

AKKOSENLPHSDCH-NFAUJPPVSA-N

SMILES

O=S(CCC[N+](CCC(C)CCCC(C)C)(CCCNC(CCCN(C1=CC=C(/N=N/C2=CC(OC)=C(/N=N/C3=CC=C([N+]([O-])=O)C=C3)C=C2OC)C=C1)C)=O)C)([O-])=O

Solubility

Soluble in DMSO

Synonyms

bNR-10S; bNR 10S; bNR10S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.